molecular formula C15H14O3 B5547244 9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one

9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one

Cat. No. B5547244
M. Wt: 242.27 g/mol
InChI Key: IACNASFEBFIQKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one and its derivatives typically involves multi-component reactions that allow for the efficient assembly of the furanochromenone core. A notable method for synthesizing related compounds involves green, catalyst-free, and solvent-free conditions, using microwave irradiation to achieve high yield and atom efficiency without the need for work-up or purification steps (Kumar et al., 2015). This approach is advantageous for its environmental friendliness and efficiency.

Molecular Structure Analysis

Furanochromenones exhibit complex molecular structures that have been characterized using various spectroscopic and computational methods. For example, a related compound, (E)-9-(3,4-dimethylpent-2-enyloxy)-7H-furo[3,2-g]chromen-7-one, was studied using X-ray diffraction, showing a coplanar arrangement of fused phenyl and hetero-cycle rings, indicative of the potential for intra-molecular charge transfer (Turbay et al., 2014). Such structural insights are crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions and Properties

The reactivity of furanochromenones involves various chemical transformations, including esterification and nucleophilic reactions. Studies have shown that these compounds can undergo esterifications under different conditions to yield a variety of products, demonstrating their versatile reactivity (Sun et al., 2008). Additionally, nucleophilic reactivity studies have expanded the functional diversity of these molecules, enabling the synthesis of novel derivatives with potential biological activities (Ali et al., 2020).

Physical Properties Analysis

The physical properties of 9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one and related compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. X-ray crystallography studies provide detailed insights into the arrangement of atoms within the crystal lattice, offering clues about the compound's stability, solubility, and interaction with solvents.

Chemical Properties Analysis

The chemical properties of furanochromenones, including their acidity, basicity, and reactivity towards various reagents, are pivotal for their applications in synthesis and drug design. Their electronic structure, explored through HOMO-LUMO gap analysis, informs their chemical stability and reactivity. For instance, the HOMO-LUMO gap analysis can predict the ease of intra-molecular charge transfer, a property related to the bioactivity of these compounds (Turbay et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of angular furocoumarin derivatives, including compounds structurally related to "9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one," involves Williamson reaction and cyclization in polyphosphoric acid. These compounds undergo photooxygenation, demonstrating the potential for creating photo-cleaved products with specific chemical properties (El-Gogary et al., 2015).

  • Research on the conformations of imperatorin, a compound with a similar furochromen backbone, highlights the diversity in molecular structures achievable within this chemical class. This study offers insights into the molecular configurations of related compounds (Atta-ur-rahman et al., 2004).

Biological Activities

  • A novel flavonoid derived from the bark of Millettia ovalifolia, structurally akin to furochromen derivatives, showed significant inhibition of cytosolic form of bovine carbonic anhydrase-II. This discovery points to the potential bioactive applications of furochromen derivatives in treating various disorders (Rahman et al., 2015).

Green Chemistry and Catalysis

  • The use of ZnO nanoparticles to promote the synthesis of 9H-furo[2,3-f]chromene derivatives through a three-component reaction highlights the efficiency and environmental friendliness of generating these compounds. This method demonstrates the potential for sustainable chemical synthesis processes involving furochromen derivatives (Rostami-Charati et al., 2015).

Antimycobacterial Properties

  • Research on derivatives of 7H-furo[3,2-f]chromen, specifically aimed at enhancing antimycobacterial activity, showcases the therapeutic potential of these compounds. By exploring different synthetic approaches, researchers have identified compounds with improved bioactivity against Mycobacterium tuberculosis, indicating the relevance of furochromen derivatives in developing new antimicrobial agents (Alvey et al., 2009).

properties

IUPAC Name

9-ethyl-3,4-dimethylfuro[2,3-f]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-4-10-6-12(16)18-11-5-8(2)13-9(3)7-17-15(13)14(10)11/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACNASFEBFIQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one

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